

An In-depth Technical Guide to 1-Cyclopentyl-N-methyl-methanamine

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Compound of Interest

Compound Name: 1-cyclopentyl-N-methyl-methanamine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-cyclopentyl-N-methyl-methanamine**, a secondary amine with a cyclopentyl moiety. Due to the limited publicly available data on the specific biological activities of this compound, this document summarizes its known chemical properties and provides a framework for potential research by drawing parallels with structurally related molecules. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, offering insights into its characteristics and potential areas of investigation.

Chemical Identification and Properties

1-Cyclopentyl-N-methyl-methanamine is a chemical compound with the IUPAC name N-methyl-1-cyclopentylmethanamine. It is characterized by a cyclopentyl group attached to a methylaminomethyl substituent.

Synonyms:

- N-Methyl-cyclopentanemethanamine
- (Cyclopentylmethyl)methylamine

Table 1: Physicochemical Properties of **1-Cyclopentyl-N-methyl-methanamine**

Property	Value	Source
CAS Number	4492-51-7	[1]
Molecular Formula	C ₇ H ₁₅ N	[1]
Molar Mass	113.2 g/mol	[1]
Boiling Point	105 °C (at 210 Torr)	[1]
Density	0.837±0.06 g/cm ³ (Predicted)	[1]
pKa	11.06±0.10 (Predicted)	

Synthesis and Experimental Protocols

While specific experimental protocols for the synthesis of **1-cyclopentyl-N-methyl-methanamine** are not extensively detailed in publicly available literature, a general synthetic approach can be inferred from standard organic chemistry principles. A plausible method involves the reductive amination of cyclopentanecarboxaldehyde with methylamine.

General Experimental Protocol: Reductive Amination

- **Reaction Setup:** To a solution of cyclopentanecarboxaldehyde in a suitable solvent (e.g., methanol, dichloromethane), an equimolar amount of methylamine (as a solution in a solvent or as a salt with subsequent basification) is added.
- **Imine Formation:** The mixture is stirred at room temperature to facilitate the formation of the intermediate N-cyclopentylidenemethanamine (an imine).
- **Reduction:** A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise to the reaction mixture. The reaction is monitored for completion using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Work-up and Purification:** Upon completion, the reaction is quenched, and the product is extracted using an organic solvent. The organic layer is then washed, dried, and

concentrated. The crude product can be purified by distillation or column chromatography to yield pure **1-cyclopentyl-N-methyl-methanamine**.

Caption: General workflow for the synthesis of **1-cyclopentyl-N-methyl-methanamine**.

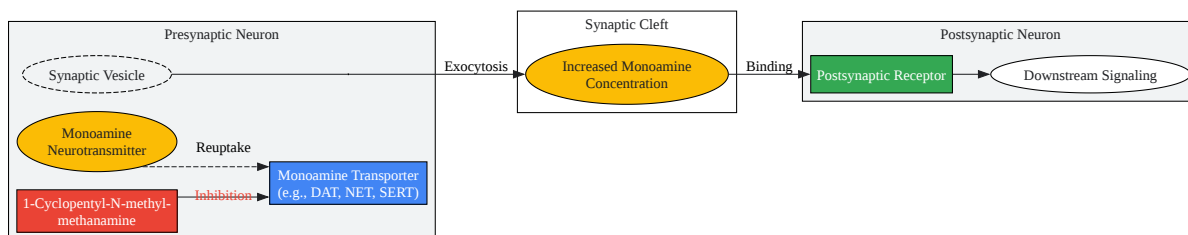
Potential Biological Activity and Signaling Pathways (Hypothetical)

There is currently a lack of specific data on the biological activity and mechanism of action of **1-cyclopentyl-N-methyl-methanamine** in the scientific literature. However, the structural motifs present in the molecule, namely the cyclopentyl group and the secondary amine, are found in various biologically active compounds. This suggests potential avenues for investigation.

Many small molecule amines and their derivatives are known to interact with various receptors and transporters in the central nervous system (CNS). For instance, structurally related compounds can exhibit activity at monoamine transporters (for dopamine, norepinephrine, and serotonin) or at specific G-protein coupled receptors (GPCRs).

Hypothetical Signaling Pathway for Investigation:

Given its structure, a primary hypothesis would be its interaction with monoaminergic systems. The following diagram illustrates a potential mechanism of action if the compound were to act as a monoamine reuptake inhibitor.



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Caption: Hypothetical mechanism of action as a monoamine reuptake inhibitor.

Experimental Approaches to Determine Biological Activity:

- Receptor Binding Assays: To screen for affinity against a panel of CNS receptors and transporters.
- In Vitro Functional Assays: To determine if the compound acts as an agonist, antagonist, or modulator at identified targets.
- In Vivo Behavioral Studies: To assess potential effects on locomotion, anxiety, depression, or cognition in animal models.

Conclusion and Future Directions

1-Cyclopentyl-N-methyl-methanamine is a simple secondary amine for which detailed biological data is not yet available. This guide has provided its known chemical properties and a potential synthetic route. The exploration of its pharmacological profile, particularly its interaction with CNS targets, represents a promising area for future research. The structural similarity to other neuroactive compounds suggests that further investigation could reveal interesting biological activities. Researchers are encouraged to use the provided hypothetical

frameworks as a starting point for their investigations into the therapeutic potential of this and related molecules.

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References

- 1. chembk.com [chembk.com]
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